N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a pyrazolo[5,1-b][1,3]oxazine core, and a carboxamide group
Mechanism of Action
Target of action
Tetrazoles and pyrazolooxazines can interact with a variety of biological targets. For instance, some tetrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of tetrazoles and pyrazolooxazines can vary depending on their specific structure and the biological target they interact with. Tetrazoles, for example, can stabilize the negative charge by delocalization, which is advantageous for receptor-ligand interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the construction of the pyrazolo[5,1-b][1,3]oxazine core, and finally the introduction of the carboxamide group. Common synthetic routes include:
Tetrazole Formation: The tetrazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a nitrile in the presence of a strong acid.
Pyrazolo[5,1-b][1,3]oxazine Core Construction: This step often involves cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the pyrazolo[5,1-b][1,3]oxazine core.
Carboxamide Group Introduction: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's biological activity has been studied for potential use in drug discovery and development.
Medicine: It has shown promise in preclinical studies for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)acetamide
Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS No. 1428374-07-5) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H13N7O2, with a molecular weight of 311.30 g/mol. The structure features a pyrazolo[5,1-b][1,3]oxazine core fused with a tetrazole moiety, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₇O₂ |
Molecular Weight | 311.30 g/mol |
CAS Number | 1428374-07-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[5,1-b][1,3]oxazine scaffold. For instance, derivatives of pyrazolo-triazine have shown cytotoxic effects against various cancer cell lines (e.g., BxPC-3, PC-3) at nanomolar concentrations without harming normal cells .
The anticancer activity of this compound may involve several mechanisms:
-
Inhibition of Key Kinases :
- Inhibits Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling.
- Affects the AKT-mTOR signaling pathway, essential for cell growth and proliferation.
-
Induction of Apoptosis :
- Promotes apoptosis through activation of caspases (e.g., caspase-8 and caspase-9), which are critical for programmed cell death.
- Reduction of Metastatic Markers :
Case Studies
Several case studies have been published regarding the biological activity of similar compounds:
Study 1: Pyrazolo[4,3-e]Tetrazolo[1,5-b][1,2,4]Triazine Derivatives
In this study, derivatives exhibited significant cytotoxicity against colorectal cancer cell lines (DLD-1 and HT-29). The compound MM131 showed a notable reduction in mTOR levels and increased apoptotic activity compared to untreated controls .
Study 2: COX-II Inhibition
Research on related pyrazole compounds indicated their potential as selective COX-II inhibitors with minimal ulcerogenic effects. This suggests that modifications to the pyrazolo structure can enhance therapeutic profiles against inflammation-related conditions .
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13(12-8-16-20-6-1-7-23-14(12)20)17-10-2-4-11(5-3-10)21-9-15-18-19-21/h2-5,8-9H,1,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCGVIJKMQGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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